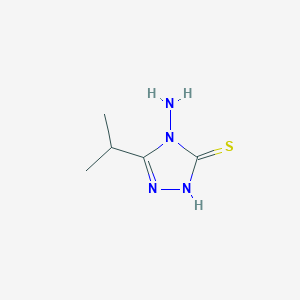

4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

4-amino-3-propan-2-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4S/c1-3(2)4-7-8-5(10)9(4)6/h3H,6H2,1-2H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKHPTMIZKBTYKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NNC(=S)N1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a well-established synthetic protocol adapted from closely related analogs and provides predicted characterization data based on spectroscopic trends observed in similar structures.

Introduction

The 1,2,4-triazole nucleus is a prominent scaffold in a wide array of pharmacologically active compounds, exhibiting diverse biological activities including antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties. The incorporation of an amino group at the 4-position and a thiol group at the 3-position of the triazole ring furnishes a versatile intermediate for the synthesis of various derivatives, such as Schiff bases and fused heterocyclic systems, with potential therapeutic applications. The 5-isopropyl substituent is expected to modulate the lipophilicity and steric profile of the molecule, potentially influencing its biological activity and pharmacokinetic properties.

Synthesis Pathway

The synthesis of this compound is proposed to proceed via a two-step reaction sequence starting from isobutyric acid hydrazide. This method is a widely adopted and efficient route for the preparation of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols.[1][2]

The general workflow for the synthesis is depicted in the diagram below:

Caption: Proposed synthesis workflow for this compound.

Experimental Protocols

The following experimental protocols are adapted from established procedures for the synthesis of analogous 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols.[1][2]

Synthesis of Potassium 3-isobutyryldithiocarbazinate

Materials:

-

Isobutyric acid hydrazide

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Absolute ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium hydroxide (0.1 mol) in absolute ethanol (50 mL).

-

To this solution, add isobutyric acid hydrazide (0.1 mol).

-

Cool the mixture in an ice bath and add carbon disulfide (0.12 mol) dropwise with continuous stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

-

The precipitated potassium 3-isobutyryldithiocarbazinate is collected by filtration, washed with cold diethyl ether, and dried under vacuum. The product is used in the next step without further purification.

Synthesis of this compound

Materials:

-

Potassium 3-isobutyryldithiocarbazinate

-

Hydrazine hydrate (80-99%)

-

Water

-

Dilute hydrochloric acid (HCl)

Procedure:

-

Suspend potassium 3-isobutyryldithiocarbazinate (0.05 mol) in water (100 mL) in a round-bottom flask fitted with a reflux condenser.

-

Add hydrazine hydrate (0.1 mol) to the suspension.

-

Heat the mixture to reflux and maintain reflux for 4-6 hours. The reaction can be monitored by the evolution of hydrogen sulfide gas (H₂S), which can be tested with lead acetate paper (turns black).

-

After the evolution of H₂S ceases, cool the reaction mixture to room temperature.

-

Filter the solution to remove any insoluble impurities.

-

Acidify the clear filtrate with dilute hydrochloric acid until the product precipitates out.

-

Collect the white precipitate by filtration, wash thoroughly with cold water, and dry.

-

The crude product can be recrystallized from ethanol or an ethanol-water mixture to afford pure this compound.

Characterization

The structure of the synthesized compound should be confirmed using various spectroscopic techniques. The logical workflow for the characterization process is outlined below.

Caption: Logical workflow for the characterization of the synthesized compound.

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₅H₁₀N₄S |

| Molecular Weight | 158.22 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Expected to be in the range of 180-220 °C (based on analogs) |

| Solubility | Soluble in DMSO and DMF; sparingly soluble in ethanol; insoluble in water. |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally related compounds.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 | Singlet | 1H | SH |

| ~5.5 | Singlet | 2H | NH₂ |

| ~3.0 | Septet | 1H | CH-(CH₃)₂ |

| ~1.2 | Doublet | 6H | CH-(CH ₃)₂ |

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=S (Thione form) or C-SH (Thiol form) |

| ~150 | C₅ of triazole ring |

| ~25 | C H-(CH₃)₂ |

| ~20 | CH-(C H₃)₂ |

Table 3: Predicted IR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Assignment |

| 3300 - 3100 | N-H stretching (NH₂) |

| 2960 - 2850 | C-H stretching (aliphatic) |

| ~2550 | S-H stretching (thiol) |

| ~1620 | C=N stretching (triazole ring) |

| ~1550 | N-H bending (NH₂) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Assignment |

| 158 | [M]⁺ (Molecular ion) |

| 159 | [M+H]⁺ (in ESI-MS) |

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated fume hood, especially when handling carbon disulfide and hydrazine hydrate, which are toxic and volatile.

-

Hydrazine hydrate is corrosive and a suspected carcinogen; avoid contact with skin and inhalation.

-

Hydrogen sulfide gas evolved during the reaction is highly toxic and has the odor of rotten eggs. Ensure the reaction is performed in a fume hood.

Conclusion

References

Technical Guide: Physicochemical Properties of 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol

**Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol and its structural analogs. While specific experimental data for the isopropyl derivative is limited, this document aggregates available information and presents comparative data from closely related compounds to offer valuable insights for researchers. Detailed experimental protocols for synthesis and characterization are provided, alongside graphical workflows for synthesis and potential biological screening assays.

Introduction

The 1,2,4-triazole moiety is a critical pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, antiviral, antioxidant, and anti-inflammatory properties.[1][2] The 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol scaffold is of particular interest due to the synthetic versatility offered by the amino and thiol groups, which serve as handles for further molecular elaboration. This guide focuses on the physicochemical characteristics of the 5-isopropyl substituted derivative, a member of this promising class of heterocyclic compounds.

Physicochemical Properties of this compound

Detailed experimental physicochemical data for this compound is not extensively reported in peer-reviewed literature. However, fundamental properties have been identified from chemical supplier databases.

Table 1: Core Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 154200-56-3 | ChemScene |

| Molecular Formula | C₅H₁₀N₄S | ChemScene |

| Molecular Weight | 158.22 g/mol | ChemScene |

| Alternate CAS (Tautomer) | 30342-87-1 (4-Amino-5-propyl-2,4-dihydro-3H-1,2,4-triazole-3-thione) | Moldb[3] |

Comparative Physicochemical Data of Structurally Related Analogs

To provide context and allow for property estimation, the following table summarizes the melting points of various 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives. Melting point is a key indicator of purity and is influenced by the nature of the substituent at the 5-position.

Table 2: Melting Points of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol Derivatives

| 5-Substituent | Melting Point (°C) |

| Furan-2-yl | 202-203 |

| Benzyl | 207-209 |

| Phenyl | 198-200[4] |

| Pyridin-4-yl | 250-254[2] |

| Methyl | 202-205[3] |

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and characterization of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols, adapted from methodologies reported for analogous compounds.[1][4][5]

General Synthesis Protocol

The most common synthetic route involves the conversion of a carboxylic acid to its corresponding acid hydrazide, followed by reaction with carbon disulfide to form a dithiocarbazinate salt, which is then cyclized with hydrazine hydrate.

Step 1: Synthesis of Isovaleric Acid Hydrazide (Precursor to the Isopropyl Derivative)

-

A mixture of isovaleric acid (1 mole) and absolute ethanol (250 mL) is refluxed in the presence of a catalytic amount of concentrated sulfuric acid for 4-6 hours.

-

The excess ethanol is removed under reduced pressure. The resulting ester is dissolved in water and neutralized with a saturated sodium bicarbonate solution. The organic layer is extracted with diethyl ether, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The obtained ester (0.8 mole) is then refluxed with hydrazine hydrate (1.2 mole) in absolute ethanol (200 mL) for 8-12 hours.

-

The reaction mixture is cooled, and the precipitated isovaleric acid hydrazide is filtered, washed with cold ethanol, and recrystallized from ethanol to yield the pure product.

Step 2: Synthesis of Potassium 3-isovaleroyldithiocarbazinate

-

To a stirred solution of potassium hydroxide (0.1 mole) in absolute ethanol (100 mL), add isovaleric acid hydrazide (0.1 mole).

-

Cool the mixture in an ice bath and add carbon disulfide (0.12 mole) dropwise while maintaining the temperature below 10°C.

-

Continue stirring for 12-18 hours at room temperature.

-

The precipitated potassium dithiocarbazinate salt is filtered, washed with cold dry ether, and used in the next step without further purification.[6]

Step 3: Synthesis of this compound

-

Suspend the potassium dithiocarbazinate salt (0.08 mole) in water (80 mL).

-

Add hydrazine hydrate (0.16 mole) to the suspension.

-

Reflux the mixture for 6-8 hours, monitoring for the evolution of hydrogen sulfide gas (which can be tested with lead acetate paper).[4]

-

Once the reaction is complete (cessation of H₂S evolution), cool the reaction mixture to room temperature.

-

Dilute with cold water and acidify with concentrated hydrochloric acid or glacial acetic acid to a pH of 5-6.

-

The resulting white precipitate is filtered, washed thoroughly with cold water, and recrystallized from ethanol to afford the pure this compound.

Characterization Protocols

Melting Point Determination: The melting point of the purified product is determined using a calibrated open-capillary melting point apparatus. A sharp melting range typically indicates high purity.

Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically with KBr pellets. Key characteristic peaks to confirm the structure include:

-

N-H stretching (amino group): 3100-3300 cm⁻¹ (two bands)

-

S-H stretching (thiol): 2550-2750 cm⁻¹ (often weak)

-

C=N stretching (triazole ring): 1610-1630 cm⁻¹

-

N-N stretching: 1430-1450 cm⁻¹

-

C=S stretching (thione tautomer): 1250-1350 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆).

-

¹H NMR: Expect signals corresponding to the isopropyl protons (a doublet and a septet), the NH₂ protons (a broad singlet), and the SH proton (a broad singlet). The chemical shifts of the NH₂ and SH protons can be exchangeable with D₂O.

-

¹³C NMR: Expect signals for the two distinct carbons of the isopropyl group and the two carbons of the triazole ring (C3 and C5).

Mandatory Visualizations

The following diagrams illustrate the general synthetic workflow and a typical biological screening process for this class of compounds.

Caption: General synthetic pathway for 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols.

References

An In-depth Technical Guide to the Spectroscopic Analysis of 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol. Due to the absence of directly published spectra for this specific molecule, this guide leverages data from analogous structures to predict its spectroscopic characteristics. The methodologies provided are standardized protocols adaptable for the analysis of this and similar small organic molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound based on the analysis of structurally related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~12.0 - 13.5 | Singlet | 1H | SH (Thiol) |

| ~5.2 - 5.8 | Singlet | 2H | NH₂ (Amino) |

| ~3.0 - 3.5 | Septet | 1H | CH (Isopropyl) |

| ~1.2 - 1.4 | Doublet | 6H | CH₃ (Isopropyl) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 170 | C=S (Thione) |

| ~150 - 155 | C-isopropyl |

| ~25 - 30 | CH (Isopropyl) |

| ~20 - 25 | CH₃ (Isopropyl) |

Table 3: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3250 - 3400 | N-H stretch (Amino) |

| ~2900 - 3000 | C-H stretch (Aliphatic - Isopropyl) |

| ~2550 - 2600 | S-H stretch (Thiol) |

| ~1610 - 1630 | C=N stretch (Triazole ring) |

| ~1540 - 1560 | N-H bend (Amino) |

Table 4: Predicted Mass Spectrometry Data

| m/z Ratio | Assignment |

| ~159.08 | [M+H]⁺ (Protonated Molecule) |

| Predicted Fragments | Loss of NH₂, Isopropyl group, or HCN |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS).

-

-

¹H NMR Spectroscopy:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of approximately 16 ppm is typically sufficient.

-

Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform to obtain the spectrum.

-

Phase the spectrum and reference it to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Spectroscopy:

-

Using the same sample, switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A spectral width of approximately 220 ppm is standard.

-

A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, as the ¹³C nucleus is less sensitive than ¹H.

-

Process the FID similarly to the ¹H spectrum.

-

Reference the spectrum to the internal standard or the solvent peaks.

-

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the mixture to a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

2.3 Mass Spectrometry (MS)

-

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent. A small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

Optimize instrumental parameters such as capillary voltage, cone voltage, and desolvation gas temperature to obtain a stable and intense signal for the protonated molecule [M+H]⁺.

-

For fragmentation analysis (MS/MS), select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon) to generate fragment ions.

-

Mandatory Visualizations

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Chemical structure and key predicted spectroscopic correlations.

Navigating the Molecular Architecture: A Technical Guide to the Crystal Structure of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole nucleus is a fundamental scaffold in medicinal chemistry, integral to a wide array of therapeutic agents.[1] Within this class, 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives are of particular interest due to their significant biological activities and their role as versatile intermediates in the synthesis of more complex heterocyclic systems.[1] The therapeutic efficacy of these compounds is intricately linked to the nature of the substituents on the triazole ring, making a thorough understanding of their three-dimensional structure paramount for rational drug design.[1]

This technical guide provides an in-depth analysis of the crystal structure of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols. Due to the limited availability of public crystallographic data for 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol, this paper will focus on the detailed crystal structure analysis of a closely related and representative compound, 4-Amino-3-(4′-chlorophenyl)-4H-[2][3][4]-triazolo-5-thiol , as a case study. The methodologies and structural features discussed are broadly applicable to other derivatives within this chemical class.

Experimental Protocols

Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols

A general and widely employed method for the synthesis of 4-amino-5-substituted-1,2,4-triazole-3-thiols involves a multi-step process.[4][5]

-

Formation of Acid Hydrazide: The synthesis typically commences with the preparation of a carboxylic acid hydrazide from the corresponding ester and hydrazine hydrate.[5]

-

Preparation of Potassium Dithiocarbazinate: The acid hydrazide is then treated with carbon disulfide in the presence of a base, such as potassium hydroxide, in an alcoholic solvent to yield the potassium dithiocarbazinate salt.[4][5]

-

Cyclization to the Triazole Core: The final step involves the cyclization of the potassium salt with an excess of hydrazine hydrate under reflux to form the desired 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.[4][5] The resulting solid is typically purified by recrystallization from a suitable solvent like ethanol.

Single-Crystal X-ray Diffraction Analysis

The determination of the molecular structure is achieved through single-crystal X-ray diffraction.

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent.

Data Collection: A single crystal of suitable size and quality is mounted on a goniometer. The diffraction data are collected at a controlled temperature using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[6] The crystallographic data is then deposited in a database such as the Cambridge Crystallographic Data Centre (CCDC).

Data Presentation: Crystallographic Data for 4-Amino-3-(4′-chlorophenyl)-4H-[2][3][4]-triazolo-5-thiol

The following tables summarize the quantitative crystallographic data for 4-Amino-3-(4′-chlorophenyl)-4H-[2][3][4]-triazolo-5-thiol.[6] The asymmetric unit of this particular crystal structure contains two crystallographically independent molecules (Molecule A and Molecule B), which are related by a pseudo-inversion symmetry.[6]

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical formula | C₈H₇ClN₄S |

| Formula weight | 226.69 |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 7.989(2) |

| b (Å) | 9.879(2) |

| c (Å) | 13.598(3) |

| α (°) | 83.31(3) |

| β (°) | 76.54(3) |

| γ (°) | 71.34(3) |

| Volume (ų) | 987.1(4) |

| Z | 4 |

| Calculated density (g/cm³) | 1.525 |

| Absorption coefficient (mm⁻¹) | 0.584 |

| F(000) | 464 |

| Final R indices [I>2σ(I)] | R1 = 0.0995, wR2 = 0.2345 |

| R indices (all data) | R1 = 0.1353, wR2 = 0.2587 |

Table 2: Selected Bond Lengths (Å) for Molecule A and Molecule B

| Bond | Molecule A Length (Å) | Molecule B Length (Å) |

| S1 - C5 | 1.670(5) | 1.673(5) |

| N1 - C2 | 1.369(6) | 1.371(6) |

| N1 - N2 | 1.393(5) | 1.395(5) |

| C2 - N3 | 1.316(6) | 1.321(6) |

| N3 - N4 | 1.385(5) | 1.387(5) |

| N4 - C5 | 1.308(5) | 1.309(5) |

| C2 - C6 | 1.478(7) | 1.480(7) |

| Cl1 - C9 | 1.738(6) | 1.740(6) |

Table 3: Selected Bond Angles (°) for Molecule A and Molecule B

| Atoms | Molecule A Angle (°) | Molecule B Angle (°) |

| C2 - N1 - N2 | 110.1(4) | 109.9(4) |

| N1 - C2 - N3 | 106.6(4) | 106.4(4) |

| C2 - N3 - N4 | 113.4(4) | 113.2(4) |

| N3 - N4 - C5 | 103.3(4) | 103.5(4) |

| N4 - C5 - N2 | 106.6(4) | 107.0(4) |

| C5 - N2 - N1 | 113.0(4) | 112.9(4) |

| N1 - C2 - C6 | 125.8(5) | 126.1(5) |

| N3 - C2 - C6 | 127.6(5) | 127.5(5) |

Note: The data presented is based on the crystallographic information file for 4-Amino-3-(4′-chlorophenyl)-4H-[2][3][4]-triazolo-5-thiol.

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis and crystal structure analysis of a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.

Caption: Workflow for the synthesis and crystal structure determination of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols.

Conclusion

The structural elucidation of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols through single-crystal X-ray diffraction provides invaluable insights into their molecular geometry, conformation, and intermolecular interactions. This detailed structural information is crucial for understanding their structure-activity relationships and for the rational design of new, more potent therapeutic agents. The methodologies and data presented in this guide for a representative compound serve as a foundational reference for researchers working with this important class of heterocyclic compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. air.unimi.it [air.unimi.it]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. eprints.uni-mysore.ac.in [eprints.uni-mysore.ac.in]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Tautomerism of 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol

This technical guide provides a comprehensive overview of the tautomeric phenomena in this compound. While direct experimental data for this specific isopropyl derivative is limited in publicly accessible literature, this document extrapolates from extensive research on closely related 4-amino-5-substituted-1,2,4-triazole-3-thiol/thione analogs to present a robust model of its expected behavior. The principles, experimental methodologies, and computational findings discussed herein are foundational for understanding the structure, reactivity, and potential biological activity of this class of compounds.

Introduction to Tautomerism in 4-Amino-1,2,4-triazole-3-thiols

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a critical concept in organic chemistry with significant implications for drug design and development. In the case of this compound, the primary tautomeric relationship to consider is the thiol-thione equilibrium. This involves the migration of a proton between the sulfur atom (thiol form) and a nitrogen atom within the triazole ring (thione form).

The specific tautomeric forms dictate the molecule's hydrogen bonding capabilities, polarity, and steric profile, all of which are crucial for its interaction with biological targets. Understanding the predominant tautomeric form and the dynamics of the equilibrium is therefore essential for predicting the compound's physicochemical properties and pharmacological activity.

The Thiol-Thione Tautomeric Equilibrium

The tautomeric equilibrium of this compound involves two main forms: the thiol form and the thione form. Computational and experimental studies on analogous compounds consistently indicate that the thione form is the predominant and more stable tautomer in both the gas phase and in solution.[1][2][3]

The equilibrium can be represented as follows:

Caption: Thiol-Thione Tautomeric Equilibrium.

Note: As I cannot generate images, the DOT script above uses placeholder image paths. A visual representation would show the chemical structures of the thiol and thione forms.

Quantitative Analysis of Tautomeric Equilibrium

While specific quantitative data for the 5-isopropyl derivative is not available, studies on analogous compounds provide valuable insights. For instance, HPLC-MS analysis of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in a DMSO solution revealed the presence of both tautomers.[1] The relative abundance is summarized in the table below. It is anticipated that this compound would exhibit a similar distribution, with the thione form being overwhelmingly favored.

Table 1: Tautomer Distribution of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in DMSO[1]

| Tautomer | Peak Identity | Retention Time (min) | Relative Area (%) |

| Thione | Major Peak | 5.8 | 97.27 |

| Thiol | Minor Peak | 8.6 | 2.73 |

Computational studies on a range of 5-substituted derivatives further support the predominance of the thione tautomer.[2][3] These studies indicate that substituents at the 5-position generally do not significantly alter the relative stabilities of the tautomers.[2]

Experimental Protocols for Tautomerism Investigation

The study of tautomerism in 4-amino-1,2,4-triazole-3-thiols employs a combination of synthetic, chromatographic, spectroscopic, and computational methods.

Synthesis Protocol

A general and robust method for the synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols is a multi-step process, outlined below.[4][5][6][7]

Caption: General Synthesis Workflow.

Detailed Steps:

-

Preparation of Potassium 3-(1-methylethyl)dithiocarbazinate: Isovaleric acid hydrazide is dissolved in a solution of potassium hydroxide in absolute ethanol. The solution is cooled, and carbon disulfide is added dropwise with stirring. The mixture is stirred for several hours at room temperature. The resulting potassium dithiocarbazinate salt precipitates and is collected by filtration, washed with ether, and dried.

-

Cyclization to form this compound: The potassium salt is suspended in water, and hydrazine hydrate is added. The mixture is refluxed with stirring. During the reaction, hydrogen sulfide gas is evolved. The reaction is monitored until the evolution of H₂S ceases. The solution is then cooled and acidified with a dilute acid (e.g., HCl) to precipitate the product. The crude product is filtered, washed with cold water, and recrystallized from a suitable solvent like ethanol.

Analytical Characterization

The following techniques are crucial for characterizing the tautomeric forms:

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a powerful technique to separate and quantify the tautomers in solution.[1]

-

Column: A reversed-phase column (e.g., C18) is typically used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid, is employed.

-

Detection: A Diode Array Detector (DAD) can provide UV spectra of the separated peaks, while a mass spectrometer (e.g., ESI-Q-TOF) provides mass information for identification.[1] The thione form, being more polar, is expected to have a shorter retention time on a reversed-phase column compared to the less polar thiol form.[1]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Can be used to identify protons attached to nitrogen and sulfur. The SH proton of the thiol form is expected to appear as a distinct singlet at a downfield chemical shift (around 13-14 ppm), while the NH protons of the thione form will have different chemical shifts.[7]

-

¹³C NMR: The chemical shift of the C=S carbon in the thione form (typically around 160-170 ppm) is significantly different from the C-S carbon in the thiol form.

-

-

Infrared (IR) Spectroscopy: The thione form will exhibit a characteristic C=S stretching vibration, while the thiol form will show an S-H stretch.

-

UV-Vis Spectrophotometry: The two tautomers will have different chromophores and thus different UV-Vis absorption spectra. The thione form typically shows a bathochromic shift (absorption at a longer wavelength) compared to the thiol form due to the extended conjugation.[1]

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for studying the energetics of the tautomeric system.[2][8][9]

Caption: Computational Chemistry Workflow.

This workflow allows for the determination of the relative stabilities of the tautomers and the energy barrier for their interconversion, providing a theoretical basis for the experimentally observed equilibrium.

Implications for Drug Development

The predominance of the thione tautomer in this compound has several important implications for drug development:

-

Receptor Interactions: The thione form presents a C=S group and two N-H groups as potential hydrogen bond donors and acceptors, which will govern its binding to target proteins. In contrast, the thiol form has a C-SH group, which has different hydrogen bonding and lipophilicity characteristics.

-

Physicochemical Properties: The greater polarity of the thione tautomer will influence properties such as solubility, membrane permeability, and metabolic stability.[1]

-

Chemical Reactivity: The thiol form is susceptible to S-alkylation and oxidation, while the thione form can undergo different reactions. The position of the tautomeric equilibrium will therefore determine the synthetic routes for derivatization.

Conclusion

Based on extensive evidence from analogous compounds, this compound is expected to exist predominantly in the thione form. A dynamic equilibrium with the minor thiol tautomer is maintained in solution. A thorough understanding of this tautomerism, achieved through a combination of chromatographic, spectroscopic, and computational methods, is paramount for the rational design and development of new therapeutic agents based on this scaffold. The experimental and computational workflows detailed in this guide provide a robust framework for the investigation of this and related molecular systems.

References

- 1. jocpr.com [jocpr.com]

- 2. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 5. researchgate.net [researchgate.net]

- 6. Istanbul University Press [iupress.istanbul.edu.tr]

- 7. researchgate.net [researchgate.net]

- 8. KINETICS STUDIES ON THE TAUTOMERIC REACTION OF 4-AMINO-5-METHYL-2,4-DIHYDRO-3H-1,2,4- TRIAZOLE-3-THIONE IN THE GAS PHASE: DFT AND CBS-QB3 METHODS USING TRANSITION STATE THEORY | Journal of the Chilean Chemical Society [jcchems.com]

- 9. researchgate.net [researchgate.net]

The Ascendant Role of Triazole Derivatives in Modern Drug Discovery: A Technical Guide to Their Biological Activities

For Immediate Release

In the ever-evolving landscape of medicinal chemistry, the 1,2,4-triazole nucleus has emerged as a privileged scaffold, consistently featuring in a diverse array of therapeutic agents. This technical guide offers an in-depth exploration of the burgeoning research into novel triazole derivatives, summarizing their significant potential across a spectrum of biological activities. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details critical experimental protocols, and visualizes complex biological processes to provide a comprehensive resource for advancing the field.

The versatility of the triazole ring, characterized by its hydrogen bonding capability, dipole character, and relative stability, allows for the generation of vast libraries of compounds with wideranging pharmacological profiles.[1] This guide will delve into the most promising of these: antimicrobial, antifungal, anticancer, and antiviral activities, presenting a structured overview of the current state of research.

Antimicrobial Activity of Novel Triazole Derivatives

The global challenge of antimicrobial resistance has spurred intensive research into new chemical entities that can effectively combat pathogenic bacteria. Novel triazole derivatives have shown considerable promise in this arena.

Quantitative Data for Antimicrobial Activity

The antimicrobial efficacy of newly synthesized triazole compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values of representative novel triazole derivatives against various bacterial strains.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| 5e | Staphylococcus aureus | < 6.25 | Streptomycin | 6.25 |

| Indole-triazole 3d | MRSA | 3.125 | Ciprofloxacin | 6.25 |

| Indole-triazole 3c | Bacillus subtilis | 3.125 | Ampicillin | 6.25 |

| Ofloxacin analogue 13 | Staphylococcus aureus | 0.25 - 1 | Ofloxacin | 0.25 - 1 |

Table 1: Minimum Inhibitory Concentrations (MIC) of selected novel triazole derivatives against various bacterial strains.[1][2]

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.[3]

1.2.1. Preparation of Inoculum:

-

Bacterial strains are cultured on an appropriate agar medium for 18-24 hours.

-

A few colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

1.2.2. Preparation of Microdilution Plates:

-

The triazole derivatives are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

-

A positive control well (containing only the bacterial inoculum and broth) and a negative control well (containing only broth) are included.

1.2.3. Inoculation and Incubation:

-

Each well is inoculated with the prepared bacterial suspension.

-

The plates are incubated at 35-37°C for 16-20 hours.

1.2.4. Determination of MIC:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Antifungal Activity of Novel Triazole Derivatives

Triazole-based compounds, such as fluconazole and itraconazole, are mainstays in antifungal therapy.[4] The primary mechanism of action for many of these drugs is the inhibition of lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungi.[5]

Quantitative Data for Antifungal Activity

The antifungal activity of novel triazole derivatives is also commonly assessed using MIC values. The table below presents the MICs of some recently developed compounds against various fungal pathogens.

| Compound ID | Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| 1d | Candida albicans 14053 | 0.25 | Fluconazole | 1 |

| 1j, 1k, 1l, 1r | Microsporum gypseum | ≤0.0078 | Fluconazole | 1 |

| 8t, 8v | Candida albicans | 0.125 | Fluconazole | >64 |

| 8t, 8v | Cryptococcus neoformans | 0.0125 - 0.03125 | Fluconazole | 8 |

Table 2: Minimum Inhibitory Concentrations (MIC) of selected novel triazole derivatives against various fungal strains.[4][6]

Experimental Protocol: Antifungal Susceptibility Testing (CLSI Broth Microdilution Method)

The Clinical and Laboratory Standards Institute (CLSI) has established a reference method for broth dilution antifungal susceptibility testing of yeasts (M27) and filamentous fungi (M38).[3][7]

2.2.1. Preparation of Inoculum:

-

Yeast cultures are grown on Sabouraud dextrose agar for 24-48 hours.

-

A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland standard.

-

The suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

2.2.2. Preparation of Microdilution Plates:

-

The triazole compounds are serially diluted in 96-well plates containing RPMI-1640 medium.

-

Appropriate positive and negative controls are included.

2.2.3. Inoculation and Incubation:

-

The wells are inoculated with the fungal suspension.

-

Plates are incubated at 35°C for 24-48 hours (for yeasts) or longer for some filamentous fungi.

2.2.4. Determination of MIC:

-

The MIC is defined as the lowest concentration of the drug that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control.

Signaling Pathway: Inhibition of CYP51

The inhibition of CYP51 by triazole antifungals disrupts the fungal cell membrane by depleting ergosterol.

Anticancer Activity of Novel Triazole Derivatives

The quest for more effective and less toxic anticancer agents has led to the exploration of triazole derivatives, which have demonstrated potent activity against various cancer cell lines.

Quantitative Data for Anticancer Activity

The anticancer potential of these compounds is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 7e | Hela | 2.9 | Cisplatin | 12.5 |

| 7e | MCF-7 | 4.7 | Cisplatin | 14.2 |

| 10a | Hela | 5.6 | Cisplatin | 12.5 |

| 10a | MCF-7 | 6.43 | Cisplatin | 14.2 |

| Triazolothiadiazine 12 | HEPG2 | 1.8 | Doxorubicin | 2.5 |

| Chalcone derivative 7a | A549 | 8.67 | Doxorubicin | 3.24 |

Table 3: Half-maximal Inhibitory Concentrations (IC50) of selected novel triazole derivatives against various human cancer cell lines.[8][9][10]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][11]

3.2.1. Cell Seeding:

-

Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.

3.2.2. Compound Treatment:

-

The cells are treated with various concentrations of the triazole derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).

3.2.3. MTT Addition:

-

MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.

3.2.4. Formazan Solubilization:

-

The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

3.2.5. Absorbance Measurement:

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Signaling Pathways in Anticancer Activity

Novel triazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization and the disruption of key signaling pathways like EGFR and BRAF.

Antiviral Activity of Novel Triazole Derivatives

The structural similarities of some triazole derivatives to natural nucleosides have made them attractive candidates for antiviral drug development.[12]

Quantitative Data for Antiviral Activity

The antiviral efficacy is often determined by the 50% effective concentration (EC50), the concentration of a drug that gives half-maximal response.

| Compound ID | Virus | EC50 (µg/mL) | Reference Compound | EC50 (µg/mL) |

| Chiral Triazole 10(S) | EV71 | 5.3 | Ribavirin | >50 |

| Chiral Triazole 43(S) | EV71 | 5.8 | Ribavirin | >50 |

| Chiral Triazole derivatives | CVB3 | 4.7 - 15.1 | Ribavirin | >50 |

Table 4: 50% Effective Concentrations (EC50) of selected novel triazole derivatives against Enterovirus 71 (EV71) and Coxsackievirus B3 (CVB3).[13]

Experimental Protocol: Antiviral Activity Assay (CPE Inhibition)

The cytopathic effect (CPE) inhibition assay is a common method for screening antiviral compounds.[13]

4.2.1. Cell Culture and Virus Infection:

-

Host cells (e.g., RD cells for EV71) are seeded in a 96-well plate.

-

Once confluent, the cells are infected with the virus at a specific multiplicity of infection (MOI).

4.2.2. Compound Treatment:

-

After a 1-2 hour adsorption period, the virus inoculum is removed, and the cells are washed.

-

Medium containing serial dilutions of the triazole compounds is added to the wells.

4.2.3. Incubation and CPE Observation:

-

The plates are incubated at 37°C in a CO₂ incubator.

-

The cytopathic effect is observed and scored daily under a microscope.

4.2.4. Cell Viability Measurement:

-

After the incubation period (e.g., 72 hours), cell viability is assessed using a method like the MTT assay to quantify the protective effect of the compound. The EC50 is then calculated.

General Experimental Workflow

The development of novel triazole derivatives with biological activity typically follows a structured workflow from synthesis to biological evaluation.

Conclusion

Novel triazole derivatives represent a highly versatile and promising class of compounds in the field of drug discovery. Their demonstrated efficacy across antimicrobial, antifungal, anticancer, and antiviral applications underscores the value of continued research and development in this area. This technical guide provides a foundational resource for professionals in the field, summarizing key data and methodologies to facilitate the design and evaluation of the next generation of triazole-based therapeutics. The structured presentation of quantitative data, detailed experimental protocols, and visual representations of complex biological pathways aims to accelerate innovation and foster a deeper understanding of the therapeutic potential of these remarkable heterocyclic compounds.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. US4482745A - Procedure for preparing 1,3-diphenyl-1,3-propanedione - Google Patents [patents.google.com]

- 6. Synthetic Methods and Pharmacological Potentials of Triazolothiadiazines: A Review [mdpi.com]

- 7. njccwei.com [njccwei.com]

- 8. US20060142611A1 - Preparation of 1,3-diphenylprop-2-en-1-one derivatives - Google Patents [patents.google.com]

- 9. Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchhub.com [researchhub.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. atcc.org [atcc.org]

- 13. Asymmetric synthesis of novel triazole derivatives and their in vitro antiviral activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

In-silico prediction of 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol bioactivity.

An In-Depth Technical Guide to the In-Silico Prediction of 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol Bioactivity

For: Researchers, Scientists, and Drug Development Professionals

Abstract: The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. This technical guide focuses on this compound, a representative of this promising class of heterocyclic compounds. We delineate a comprehensive in-silico methodology to predict its biological activities, leveraging computational tools to forecast its therapeutic potential. This document provides detailed protocols for molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis, and molecular dynamics simulations. Furthermore, it presents exemplary data from closely related analogs to illustrate the expected outcomes of such computational evaluations, including potential antimicrobial, anti-inflammatory, and anticancer properties. The guide is intended to serve as a practical workflow for researchers engaged in the rational design and virtual screening of novel therapeutic agents based on the 1,2,4-triazole scaffold.

Introduction to the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring system is a privileged heterocyclic motif integral to numerous therapeutic agents.[1] Compounds incorporating this scaffold have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, analgesic, anticancer, and antioxidant effects.[1][2][3] The presence of amino and thiol substituents on the triazole ring, as seen in the 4-amino-4H-1,2,4-triazole-3-thiol core, is particularly significant. These functional groups are known to enhance biological activities, potentially by acting as key pharmacophoric features that can form crucial hydrogen bonding interactions with biological targets.[4]

This compound is a specific derivative of this core structure. While direct experimental data for this compound is sparse in the reviewed literature, the extensive research on its analogs allows for a robust, predictive analysis of its likely bioactivities through computational methods. In-silico techniques such as molecular docking and ADMET prediction are powerful tools in modern drug discovery, enabling the rapid and cost-effective screening of compounds to identify promising lead candidates.[5] This guide outlines a systematic in-silico approach to characterize the potential bioactivity profile of this compound.

Predicted Bioactivities and Rationale

Based on the activities reported for structurally similar 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols, the isopropyl derivative is predicted to exhibit several key biological activities:

-

Antimicrobial Activity: Derivatives of this scaffold have shown potent antibacterial and antifungal properties.[3][6] The triazole ring is a key component of several clinically used antifungal agents. The mechanism often involves the inhibition of crucial microbial enzymes. In-silico studies on related compounds have identified DNA gyrase as a potential bacterial target.[4]

-

Anti-inflammatory Activity: Anti-inflammatory effects have been reported for this class of compounds.[3] A likely mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. Molecular docking studies have previously been performed on 1,2,4-triazole derivatives against COX-2, suggesting favorable binding interactions.[4]

-

Anticancer Activity: Various triazole derivatives have been investigated for their antitumor properties.[2][7] One potential mechanism is the inhibition of enzymes that are overexpressed in cancer cells, such as Cathepsin B.[4]

-

Antioxidant Activity: The thiol group and the triazole nucleus can contribute to antioxidant or antiradical properties.[8][9] Studies on similar compounds have demonstrated significant radical scavenging effects.[8]

In-Silico Bioactivity Prediction: A General Workflow

The prediction of bioactivity for a novel compound is a multi-step computational process. It begins with the preparation of the ligand and its potential protein targets, followed by docking simulations to predict binding affinity, and concludes with an analysis of its pharmacokinetic properties and dynamic stability.

References

- 1. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 2. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. connectjournals.com [connectjournals.com]

- 7. Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 9. An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions [pharmacia.pensoft.net]

The Ascendant Role of 1,2,4-Triazole-3-thiol Derivatives in Medicinal Chemistry: A Comprehensive Technical Review

For Immediate Release

In the ever-evolving landscape of drug discovery, the 1,2,4-triazole-3-thiol scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological activities. This in-depth technical guide serves as a vital resource for researchers, scientists, and drug development professionals, offering a comprehensive review of the synthesis, biological evaluation, and mechanistic insights into this versatile class of compounds. The extensive data compiled herein underscores the potential of 1,2,4-triazole-3-thiol derivatives as a continuing source of inspiration for the development of novel therapeutic agents.

The unique structural features of the 1,2,4-triazole ring, including its capacity for hydrogen bonding, dipole interactions, and relative metabolic stability, contribute to its ability to interact with a wide array of biological targets.[1] The incorporation of a thiol group at the 3-position further enhances its medicinal chemistry profile, providing a handle for diverse structural modifications and influencing the electronic properties of the heterocyclic core.

Synthetic Strategies: Building the Core Scaffold

The construction of the 1,2,4-triazole-3-thiol ring system is most commonly achieved through the cyclization of thiosemicarbazide precursors. This versatile approach allows for the introduction of a wide variety of substituents at the N-4 and C-5 positions, enabling the systematic exploration of structure-activity relationships (SAR).

A general workflow for the synthesis of these derivatives begins with the preparation of a substituted thiosemicarbazide, which is then cyclized under basic or acidic conditions to yield the 1,2,4-triazole-3-thione tautomer. Subsequent alkylation of the thiol group provides a common route to a diverse library of S-substituted derivatives.

A Spectrum of Biological Activities

Derivatives of 1,2,4-triazole-3-thiol have demonstrated a wide range of biological activities, with significant potential in the fields of oncology, infectious diseases, and beyond. The following sections highlight some of the most promising therapeutic applications.

Anticancer Activity

A substantial body of research has focused on the anticancer properties of this class of compounds. Numerous derivatives have exhibited potent cytotoxicity against a variety of cancer cell lines. The mechanism of action is often multifactorial, with several key signaling pathways implicated.

Table 1: Selected 1,2,4-Triazole-3-thiol Derivatives with Anticancer Activity (IC50 values)

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Hydrazone 10 | MDA-MB-231 | 9.7 ± 1.6 | [2] |

| Hydrazone 17 | IGR39 | 2.0 - 17.0 | [2] |

| Hydrazone 18 | Panc-1 | 2.0 - 17.0 | [2] |

| Compound 17 | MCF-7 | 0.31 | [3] |

| Compound 22 | Caco-2 | 4.98 | [3] |

| Compound 25 | MCF-7 | 4.46 | [3] |

| Compound 8c | - | 3.6 (EGFR IC50) | [4] |

| Compound 19 | - | 0.313 (EGFR IC50) | [5] |

One of the key mechanisms underlying the anticancer effects of certain 1,2,4-triazole derivatives is the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[1][4][5][6] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis. By blocking the ATP-binding site of the EGFR kinase domain, these compounds can effectively halt downstream signaling.

Another critical pathway often targeted by these compounds is the PI3K/Akt signaling cascade.[7][8] This pathway plays a central role in cell survival, growth, and proliferation, and its aberrant activation is common in cancer. Inhibition of PI3K or Akt can lead to the induction of apoptosis in cancer cells.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens represents a significant global health threat, necessitating the discovery of new antimicrobial agents. 1,2,4-Triazole-3-thiol derivatives have shown considerable promise in this area, exhibiting activity against a range of bacteria and fungi.

Table 2: Selected 1,2,4-Triazole-3-thiol Derivatives with Antimicrobial Activity (MIC values)

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 4c | S. aureus | 16 | [9] |

| Compound 4c | B. subtilis | 20 | [9] |

| Compound 4e | E. coli | 25 | [9] |

| Azomethine derivatives 1a-g | P. aeruginosa | 16 | [10][11] |

| Compound 2 (chloro-substituent) | Various microorganisms | 16 | [10][11] |

| Ofloxacin derivatives | S. aureus, S. epidermis, B. subtilis, E. coli | 0.25 - 1 | [10] |

| Clinafloxacin hybrids | Gram-positive and Gram-negative bacteria | 0.25 - 32 | [10] |

| 4-amino-5-aryl-4H-1,2,4-triazole derivatives | E. coli, B. subtilis, P. aeruginosa, P. fluorescens | 5 |

The antimicrobial mechanism of action for these compounds can vary. Some derivatives are known to inhibit essential microbial enzymes, disrupting key metabolic pathways. For example, some triazole-based antifungals target lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi. In bacteria, potential targets include DNA gyrase and other enzymes involved in cell wall synthesis or nucleic acid replication.

Experimental Protocols

To facilitate further research and development in this area, detailed experimental protocols for the synthesis and biological evaluation of 1,2,4-triazole-3-thiol derivatives are provided below.

General Synthetic Procedure for 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol

-

Synthesis of Acid Hydrazide: A mixture of the appropriate carboxylic acid or its ester and an excess of hydrazine hydrate is refluxed for several hours. After cooling, the solid product is filtered, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the corresponding acid hydrazide.[12][13]

-

Formation of Potassium Dithiocarbazinate: The acid hydrazide is dissolved in absolute ethanol containing potassium hydroxide. Carbon disulfide is added dropwise while cooling in an ice bath. The reaction mixture is stirred for 12-16 hours at room temperature. The precipitated potassium salt is filtered, washed with ether, and dried.[13]

-

Cyclization to 1,2,4-Triazole-3-thiol: The potassium dithiocarbazinate salt is refluxed with an excess of hydrazine hydrate in water for several hours. Upon cooling, the solution is acidified with a dilute mineral acid (e.g., HCl) to precipitate the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol. The product is then filtered, washed with water, and recrystallized.[12][13]

General Procedure for S-Alkylation of 1,2,4-Triazole-3-thiols

To a solution of the 1,2,4-triazole-3-thiol in a suitable solvent (e.g., ethanol, DMF), an equimolar amount of a base (e.g., KOH, NaH) is added. The mixture is stirred for a short period, after which the appropriate alkyl or aryl halide is added. The reaction is then stirred at room temperature or heated under reflux for several hours until completion (monitored by TLC). After cooling, the reaction mixture is poured into ice-cold water, and the precipitated product is filtered, washed, and recrystallized.

Protocol for In Vitro Anticancer Activity (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to the desired concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Protocol for In Vitro Antimicrobial Activity (Broth Microdilution Method for MIC Determination)

-

Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight. The culture is then diluted to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).

-

Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing broth medium.

-

Inoculation: The standardized inoculum is added to each well of the microtiter plate.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Perspectives

The 1,2,4-triazole-3-thiol scaffold continues to be a highly fruitful area of research in medicinal chemistry. The synthetic accessibility and the diverse range of biological activities make these compounds attractive candidates for further development. Future efforts in this field will likely focus on the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. The exploration of novel derivatives targeting specific enzymes or signaling pathways, as well as the use of computational methods to guide drug design, will undoubtedly lead to the discovery of new and effective therapeutic agents. The comprehensive data and protocols presented in this guide are intended to serve as a valuable resource to propel these future discoveries.

References

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the PI3K/AKT signaling pathway in anticancer research: a recent update on inhibitor design and clinical trials (2020-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EGFR tyrosine kinase inhibitor: design, synthesis, characterization, biological evaluation, and molecular docking of novel 1,3,4-oxadiazole, thio-methyl, and 1,2,3-triazole hybrids: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 5. Synthesis, Anticancer Activity and Molecular Modeling Studies of 1,2,4-Triazole Derivatives as EGFR Inhibitors | Faculty of Pharmacy [b.aun.edu.eg]

- 6. Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 11. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol (CAS 154200-56-3) and its Analogs

Disclaimer: Extensive literature searches did not yield specific experimental data for the compound with CAS number 154200-56-3, 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol. The following guide is based on published research on closely related 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives and provides a comprehensive overview of the expected properties, synthesis, and biological activities of this class of compounds. The experimental protocols and quantitative data presented are representative of this chemical family and should be adapted and verified for the specific compound of interest.

Core Compound Properties

Table 1: General Physicochemical Properties of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols

| Property | Typical Value/Range | Notes |

| Molecular Formula | C₅H₁₀N₄S | For CAS 154200-56-3 |

| Molecular Weight | 158.23 g/mol | For CAS 154200-56-3 |

| Appearance | White to off-white crystalline solid | Based on similar compounds |

| Melting Point | Generally >200 °C | Highly dependent on the substituent at the 5-position |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF | Typical for this class of compounds |

Synthesis

The synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols is well-documented in the scientific literature. A common and effective method involves the cyclization of a key intermediate, a potassium dithiocarbazinate salt, with hydrazine hydrate.

General Synthetic Pathway

The synthesis typically proceeds in three main steps starting from a carboxylic acid.

The Discovery and Development of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast array of pharmacological activities. Among these, the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol scaffold has garnered significant attention as a versatile intermediate for the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological significance, and experimental protocols related to this important class of heterocyclic compounds.

Core Synthesis Strategies

The synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols typically involves the cyclization of a thiocarbohydrazide or a derivative thereof. Two primary pathways have been established, offering flexibility in precursor selection and substitution patterns.

A prevalent method involves the reaction of a carboxylic acid hydrazide with carbon disulfide in an alkaline medium to form a dithiocarbazinate salt. This intermediate is then cyclized with hydrazine hydrate to yield the desired 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.[1] This approach is advantageous due to the wide availability of substituted benzoic acid hydrazides, allowing for diverse substitutions at the 5-position of the triazole ring.

Alternatively, the cyclization of thiocarbohydrazide with a substituted benzoic acid via a fusion method also yields the target compound.[2] This direct approach simplifies the synthetic sequence. Further modifications, such as the reaction with various aromatic aldehydes, can be performed on the primary amine of the triazole to generate Schiff bases, which can then be used to produce a wider range of derivatives.[2][3]

Caption: General Synthetic Pathways to 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols.

Diverse Pharmacological Profile

Derivatives of 4-amino-1,2,4-triazole-3-thiol are known to exhibit a wide spectrum of biological activities, making them attractive candidates for drug discovery programs.[2] These activities include:

-

Antimicrobial and Antifungal: Many compounds have shown moderate to good activity against various bacterial and fungal strains.[1][2][3] The presence of different substituents on the phenyl ring at the 5-position, as well as modifications at the 4-amino group, can significantly influence the antimicrobial spectrum and potency.[3]

-

Anticancer: The 1,2,4-triazole nucleus is a key feature in several anticancer agents.[2]

-

Anti-inflammatory and Analgesic: These compounds have also been investigated for their potential to alleviate pain and inflammation.[2]

-

Antiviral and Anti-HIV: The broad biological profile of these triazoles extends to antiviral applications.[2]

-

Anticonvulsant and Antidepressant: The versatility of the triazole scaffold allows for its exploration in the realm of central nervous system disorders.[2]

-

Antioxidant: Some derivatives have demonstrated the ability to scavenge free radicals, suggesting potential applications in conditions associated with oxidative stress.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of synthesized 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols and their derivatives.

Table 1: Physicochemical Data of Selected Triazoles

| Compound | R-Group at Position 5 | Molecular Formula | Melting Point (°C) | Yield (%) | Reference |

| 4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol | Furan-2-yl | C₆H₆N₄OS | 202-203 | 45 | [5][6] |

| 4-Amino-5-benzyl-4H-1,2,4-triazole-3-thiol | Benzyl | C₉H₁₀N₄S | 207-209 | 53 | [5][6] |

Table 2: Antimicrobial Activity of Selected Schiff Base Derivatives

| Compound ID | Substituent on Benzylideneamino | Test Organism | Minimum Inhibitory Concentration (μg/mL) | Reference |

| 4c | 4-Chlorophenyl | S. aureus | 16 | [3] |

| 4c | B. subtilis | 20 | [3] | |

| 4e | 4-Nitrophenyl | E. coli | 25 | [3] |

| 4e | S. typhi | 31 | [3] | |

| 4e | C. albicans | Good Activity | [3] | |

| 4e | A. niger | Good Activity | [3] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key synthetic steps involved in the preparation of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols and their derivatives.

Protocol 1: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

This protocol follows the method of preparing a potassium dithiocarbazinate intermediate followed by cyclization.[1]

Step 1: Synthesis of Potassium Dithiocarbazinate

-

Dissolve benzoic acid hydrazide in a solution of potassium hydroxide in ethanol.

-

Add carbon disulfide to the solution.

-

Stir the reaction mixture for a specified time at room temperature.

-

Collect the precipitated potassium dithiocarbazinate salt by filtration.

Step 2: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

-

Reflux a suspension of the potassium dithiocarbazinate salt with hydrazine hydrate in water for several hours.

-

Monitor the reaction for the evolution of hydrogen sulfide.

-

Upon completion, cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product.

-

Filter the crude product, wash with cold water, and recrystallize from a suitable solvent like ethanol.

Protocol 2: Synthesis of Schiff Bases from 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols

This protocol describes the condensation reaction with aromatic aldehydes.[1][3]

-

Dissolve the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol in a suitable solvent (e.g., ethanol).

-

Add the desired substituted aromatic aldehyde to the solution.

-

A catalytic amount of a suitable acid (e.g., concentrated HCl or glacial acetic acid) may be added.

-

Reflux the reaction mixture for a few hours.

-

Cool the reaction mixture to allow the Schiff base to precipitate.

-

Collect the product by filtration and recrystallize from an appropriate solvent.

Caption: Workflow for the Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols and their Schiff Base Derivatives.

Conclusion

The 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol scaffold represents a privileged structure in medicinal chemistry, offering a gateway to a wide range of biologically active molecules. The synthetic routes are well-established and versatile, allowing for the generation of diverse libraries of compounds for biological screening. The broad pharmacological profile, encompassing antimicrobial, anticancer, and anti-inflammatory activities, underscores the therapeutic potential of this class of compounds and warrants their continued investigation in drug discovery and development endeavors.

References

- 1. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 2. researchgate.net [researchgate.net]

- 3. connectjournals.com [connectjournals.com]

- 4. Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 5. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - ProQuest [proquest.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the synthesis of 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The protocol is based on established synthetic routes for analogous 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols.

Introduction

1,2,4-triazole derivatives are a significant class of heterocyclic compounds known for a wide range of biological activities, including antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties. The presence of amino and thiol groups on the triazole ring makes them versatile intermediates for the synthesis of more complex molecules and potential pharmacophores. This protocol outlines a common and effective method for the preparation of this compound, starting from isobutyric acid hydrazide.

The synthesis proceeds in two main steps: first, the formation of a potassium dithiocarbazinate salt by reacting isobutyric acid hydrazide with carbon disulfide in an alkaline medium. Second, the cyclization of this intermediate with hydrazine hydrate to yield the final triazole product.

Experimental Protocols

Materials and Equipment

Reagents:

-

Isobutyric acid hydrazide

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Absolute ethanol

-

Hydrazine hydrate (80% or higher)

-

Distilled water

-

Dilute hydrochloric acid (HCl)

-

Dry ether

Equipment:

-

Round-bottom flasks (various sizes)

-

Reflux condenser

-

Magnetic stirrer with hot plate

-

Beakers and Erlenmeyer flasks

-

Buchner funnel and filter paper

-

Melting point apparatus

-

Standard laboratory glassware (graduated cylinders, pipettes, etc.)

-

Fume hood

Safety Precautions

-

Carbon disulfide (CS₂) is highly flammable, volatile, and toxic. All work with CS₂ must be conducted in a well-ventilated fume hood. Avoid open flames and sparks.

-

Hydrazine hydrate is corrosive and a suspected carcinogen. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a fume hood.

-